molecular formula C11H17NO B1432203 3-Ethoxy-n,n-dimethylbenzenemethanamine CAS No. 110207-93-7

3-Ethoxy-n,n-dimethylbenzenemethanamine

Cat. No.: B1432203
CAS No.: 110207-93-7
M. Wt: 179.26 g/mol
InChI Key: KOOKZYKPFIUHRN-UHFFFAOYSA-N
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Description

3-Ethoxy-n,n-dimethylbenzenemethanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzenemethanamine, where the benzene ring is substituted with an ethoxy group and the amine nitrogen is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-n,n-dimethylbenzenemethanamine typically involves the alkylation of benzenemethanamine derivatives. One common method is the reaction of 3-ethoxybenzyl chloride with n,n-dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-n,n-dimethylbenzenemethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy group or the dimethylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-Ethoxy-n,n-dimethylbenzenemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor to active pharmaceutical ingredients, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethoxy-n,n-dimethylbenzenemethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group and the dimethylamine moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-n,n-dimethylbenzenemethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-n,n-diethylbenzenemethanamine: Similar structure but with diethylamine instead of dimethylamine.

    3-Ethoxy-n,n-dimethylphenethylamine: Similar structure but with an ethyl group on the benzene ring.

Uniqueness

3-Ethoxy-n,n-dimethylbenzenemethanamine is unique due to the presence of both the ethoxy group and the dimethylamine group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-11-7-5-6-10(8-11)9-12(2)3/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOKZYKPFIUHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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